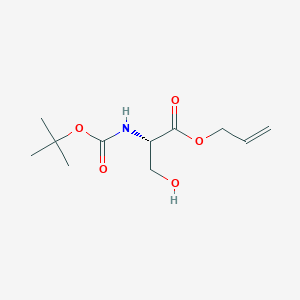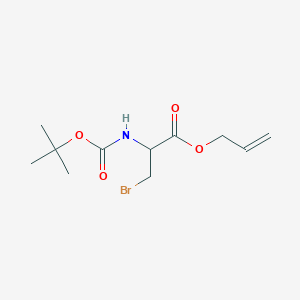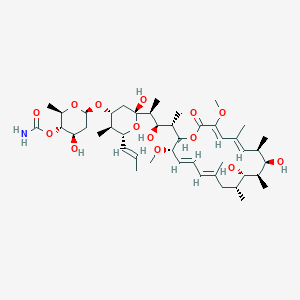![molecular formula C16H27N3O4S B016541 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid CAS No. 72040-64-3](/img/structure/B16541.png)
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid
概要
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in various biochemical pathways . In medicine, it is explored for its potential therapeutic effects . In industry, it is used in the production of various chemical products .
作用機序
6-[5-(2-オキソ-ヘキサヒドロ-チエノ[3,4-d]イミダゾール-4-イル)-ペンタノイルアミノ]-ヘキサン酸の作用機序は、特定の分子標的および経路との相互作用を含みます . それは特定のタンパク質や酵素に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります . 関与する正確な分子標的と経路はまだ調査中です .
類似の化合物との比較
6-[5-(2-オキソ-ヘキサヒドロ-チエノ[3,4-d]イミダゾール-4-イル)-ペンタノイルアミノ]-ヘキサン酸は、その特定の化学構造と特性により、他の類似の化合物と比較してユニークです . 類似の化合物には、他のビオチン誘導体およびチエノイミダゾリジンが含まれます . これらの化合物はいくつかの構造的類似性を共有していますが、化学反応性と生物学的活性は異なる場合があります .
生化学分析
Biochemical Properties
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including streptavidin, a protein known for its high affinity for biotin . This interaction is essential for many biochemical assays and diagnostic applications. The compound’s ability to bind tightly to streptavidin makes it a valuable tool in molecular biology and biochemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with biotin-dependent carboxylases affects fatty acid synthesis and amino acid metabolism . This compound can modulate cellular functions by altering the activity of these enzymes, thereby impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a coenzyme for carboxylase enzymes, facilitating the transfer of carbon dioxide in metabolic reactions . This binding interaction is crucial for the activation or inhibition of these enzymes, leading to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance metabolic functions by acting as a coenzyme for carboxylases . At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of normal metabolic processes. These threshold effects are critical for determining safe and effective dosage levels in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to fatty acid synthesis and amino acid metabolism . It interacts with enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase, which are essential for the biosynthesis of fatty acids and glucose metabolism. These interactions highlight the compound’s role in maintaining metabolic homeostasis.
準備方法
6-[5-(2-オキソ-ヘキサヒドロ-チエノ[3,4-d]イミダゾール-4-イル)-ペンタノイルアミノ]-ヘキサン酸の調製には、いくつかの合成経路と反応条件が関与します。 一般的な方法の1つは、ヘキサヒドロ-2-オキソ-1H-チエノ[3,4-d]イミダゾール-4-ペンタン酸を特定の条件下でヘキサン酸誘導体と反応させる方法です . 工業的生産方法には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が関与することがあります .
化学反応の分析
6-[5-(2-オキソ-ヘキサヒドロ-チエノ[3,4-d]イミダゾール-4-イル)-ペンタノイルアミノ]-ヘキサン酸は、酸化、還元、置換反応などのさまざまなタイプの化学反応を起こします . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
この化合物は、幅広い科学研究への応用があります。 化学において、それはより複雑な分子の合成のためのビルディングブロックとして使用されます . 生物学では、さまざまな生化学経路におけるその潜在的な役割について研究されています . 医学では、その潜在的な治療効果について研究されています . 産業では、さまざまな化学製品の製造に使用されています .
類似化合物との比較
6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include other biotin derivatives and thienoimidazolidines . These compounds share some structural similarities but may differ in their chemical reactivity and biological activity .
特性
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUGHZFPFWNUQT-HUBLWGQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332237 | |
| Record name | Biotin-X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72040-64-3 | |
| Record name | 6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72040-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biotin-X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)










